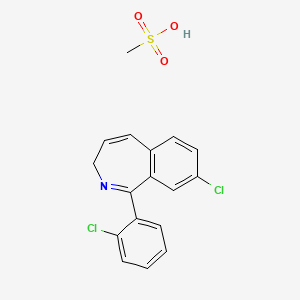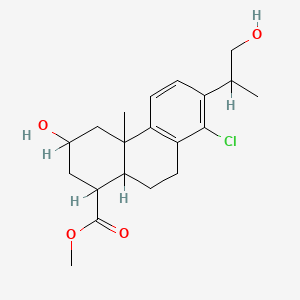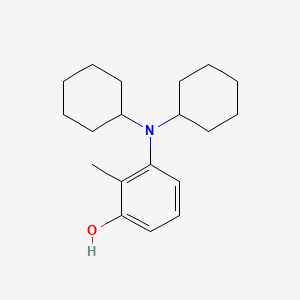
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one is an organic compound that features a unique combination of functional groups, including an oxirane (epoxide) ring, a phenyl group, and a propynone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methyloxirane with a suitable phenylpropynone precursor. One common method involves the use of a base-catalyzed epoxidation reaction, where the oxirane ring is formed by the reaction of an alkene with a peracid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the study of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aryl-1-(2-methyloxiran-2-yl)prop-2-en-1-ones: These compounds share the oxirane and phenyl groups but differ in the presence of an enone moiety.
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: Similar in having the oxirane ring but differs in the presence of a bromobenzenesulfonate group
Uniqueness
The presence of both an oxirane ring and a propynone moiety allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
80077-36-7 |
|---|---|
Molekularformel |
C12H10O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-(2-methyloxiran-2-yl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C12H10O2/c1-12(9-14-12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3 |
InChI-Schlüssel |
DWPGGWHIAKHGEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C(=O)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
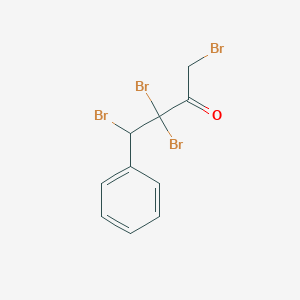
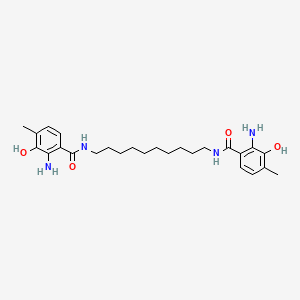
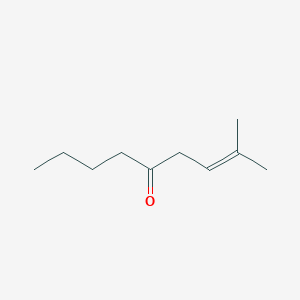
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
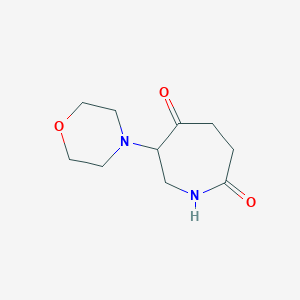
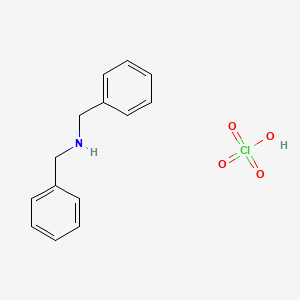
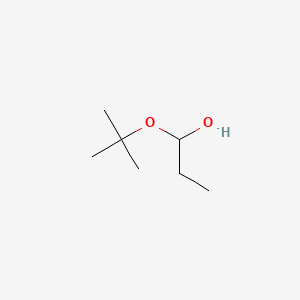
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)

